molecular formula C3H7N3O B1593791 1,3,5-Triazin-2(1H)-one, tetrahydro- CAS No. 7098-14-8

1,3,5-Triazin-2(1H)-one, tetrahydro-

Cat. No. B1593791
CAS RN: 7098-14-8
M. Wt: 101.11 g/mol
InChI Key: GZMPNWZNKXKPGC-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, tetrahydro- is a heterocyclic compound that has gained significant attention in the scientific community due to its wide range of applications. It is a white crystalline powder that is soluble in water and organic solvents. The compound is synthesized using various methods, including the reduction of 1,3,5-triazine-2,4,6-trione and the reaction of cyanuric chloride with ammonia.

Scientific Research Applications

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, including derivatives like 1H-1,2,3-triazoles, exhibit diverse supramolecular interactions. Their accessibility through click chemistry and nitrogen-rich structure allows complexation of anions through hydrogen and halogen bonding. These interactions have applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Energetic Materials and High Explosives

Triazolotriazine derivatives have been studied for their potential as insensitive high explosives. For example, a tetrazolyl triazolotriazine compound demonstrated high thermal stability and insensitivity to impact, friction, and electrical discharge, making it a candidate for replacing traditional high explosives (Snyder et al., 2017).

Photochemistry

The study of 2,2,4,6-tetraphenyldihydro-1,3,5-triazine and its inclusion compounds revealed insights into photocoloration behaviors. This research indicated the impact of hydrogen bonding schemes on photochemical behaviors of crystals (Mori, Ohashi, & Maeda, 1989).

High Energy Density Materials

Energetic complexes involving 1,3,5-triazine derivatives were synthesized and characterized for use as high energy density materials (HEDMs). These complexes exhibited good thermostability and potential as combustion promoters in thermal decompositions of other energetic materials (Yang et al., 2017).

Synthesis Catalysis

Hemoglobin-catalyzed synthesis of unsymmetrical trisubstituted 1,3,5-triazines from isothiocyanate, amidines, and tetramethylguanidine demonstrates a green and efficient process. This method extends the application of enzyme catalytic promiscuity in organic synthesis (Li et al., 2021).

properties

IUPAC Name

1,3,5-triazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMPNWZNKXKPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NCNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064564
Record name 1,3,5-Triazin-2(1H)-one, tetrahydro-
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Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,5-Triazin-2(1H)-one, tetrahydro-
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Product Name

1,3,5-Triazin-2(1H)-one, tetrahydro-

CAS RN

7098-14-8
Record name Tetrahydro-1,3,5-triazin-2(1H)-one
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Record name 1,3,5-Triazin-2(1H)-one, tetrahydro-
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Record name 1,3,5-Triazin-2(1H)-one, tetrahydro-
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Record name 1,3,5-Triazin-2(1H)-one, tetrahydro-
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Record name Tetrahydro-1,3,5-triazin-2(1H)-one
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Record name Tetrahydro-1,3,5-triazin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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